Tetramethylrhodamine isothiocyanate Isomer R
Overview
Description
Tetramethylrhodamine isothiocyanate Isomer R is a useful research compound. Its molecular formula is C25H22N3O2S+ and its molecular weight is 428.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Staining and Immunochemical Applications : TRITC Isomer R is more efficacious than its isomer G in immunochemical work, which has increased interest in its chemical and physical properties for understanding fluorescent staining and immunochemical activities (Kramer, Klapper, & Miller, 1968).
Protein Detection in Capillary Zone Electrophoresis : In a study on protein detection, TRITC Isomer R showed better results than Rhodamine B Isothiocyanate, especially in alkaline conditions, indicating its sensitivity and efficiency in protein detection methods (Hara, Nishida, & Nakajima, 1994).
Single-Molecule Optical Behavior Studies : TRITC has been used to investigate the optical behavior of dimers at the single-molecule level, providing insights into exciton dynamics in multichromophoric systems, which is crucial for understanding natural aggregates and designing molecular photonic devices (Hernando et al., 2003).
In Vivo Studies of Cellular Proteins : TRITC-labeled alpha-actinin has been used for in vivo studies of proteins and structures in cultured mammalian cells, demonstrating its usefulness in studying dynamic properties of proteins within cells (Feramisco, 1979).
Development of Fluorescence Probes : TRITC fluorophore has been used as a platform for developing fluorescence probes, like in the creation of a probe for detecting hypochlorous acid specifically, demonstrating its utility in biological investigations (Kenmoku, Urano, Kojima, & Nagano, 2007).
Single-Molecule Identification : TRITC has been employed in the development of a maximum likelihood estimator for distinguishing similar molecules at the single-molecule level based on fluorescence decay measurements (Enderlein et al., 1997).
Pharmaceutical Applications : TRITC-labeled compounds like protamine (Pro(Rh)) have been explored for potential use in novel pharmaceuticals, particularly for membrane translocating/nuclear localizing applications (Reynolds, Weissleder, & Josephson, 2005).
Biosensors and Detection Systems : TRITC has been incorporated into biosensors, like in the case of a poly(ethylene glycol) hydrogel-based fluorescence biosensor for glucose, demonstrating its role in enhancing biosensing technologies (Russell et al., 1999).
Properties
IUPAC Name |
[6-(dimethylamino)-9-(2-formyl-5-isothiocyanatophenyl)xanthen-3-ylidene]-dimethylazanium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N3O2S/c1-27(2)18-7-9-20-23(12-18)30-24-13-19(28(3)4)8-10-21(24)25(20)22-11-17(26-15-31)6-5-16(22)14-29/h5-14H,1-4H3/q+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMPLBJMYVMAPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)N=C=S)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N3O2S+ | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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